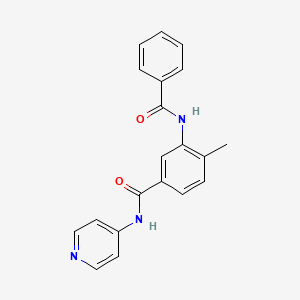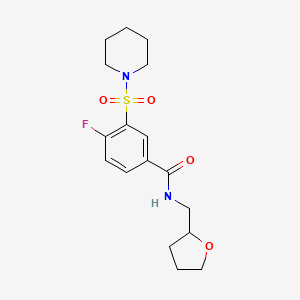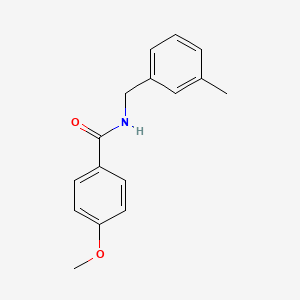![molecular formula C15H19FN2O5S B4447060 N-[2-fluoro-5-(1-piperidinylsulfonyl)benzoyl]alanine](/img/structure/B4447060.png)
N-[2-fluoro-5-(1-piperidinylsulfonyl)benzoyl]alanine
説明
N-[2-fluoro-5-(1-piperidinylsulfonyl)benzoyl]alanine, also known as FPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. FPA is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it an attractive tool for investigating various cellular processes.
作用機序
The mechanism of action of N-[2-fluoro-5-(1-piperidinylsulfonyl)benzoyl]alanine involves its binding to the active site of the proteasome. N-[2-fluoro-5-(1-piperidinylsulfonyl)benzoyl]alanine is a competitive inhibitor of the chymotrypsin-like activity of the proteasome, meaning that it competes with the natural substrate for binding to the active site. This binding prevents the proteasome from degrading proteins that are targeted for destruction, leading to their accumulation within the cell.
Biochemical and physiological effects:
The biochemical and physiological effects of N-[2-fluoro-5-(1-piperidinylsulfonyl)benzoyl]alanine are primarily related to its inhibition of the proteasome. This inhibition leads to the accumulation of proteins within the cell, which can have a variety of effects depending on the specific proteins involved. N-[2-fluoro-5-(1-piperidinylsulfonyl)benzoyl]alanine has been shown to induce cell cycle arrest and apoptosis in various cell types, as well as to inhibit the growth of cancer cells in vitro and in vivo.
実験室実験の利点と制限
One of the primary advantages of N-[2-fluoro-5-(1-piperidinylsulfonyl)benzoyl]alanine for lab experiments is its selectivity for the chymotrypsin-like activity of the proteasome. This selectivity allows for the specific investigation of the role of this proteasome subunit in various cellular processes. However, N-[2-fluoro-5-(1-piperidinylsulfonyl)benzoyl]alanine has some limitations as well. One of the main limitations is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for research involving N-[2-fluoro-5-(1-piperidinylsulfonyl)benzoyl]alanine. One area of interest is the development of more potent and selective inhibitors of the proteasome that could be used in the treatment of cancer and other diseases. Another potential direction is the investigation of the role of the proteasome in various cellular processes, including protein quality control and the regulation of gene expression. Additionally, N-[2-fluoro-5-(1-piperidinylsulfonyl)benzoyl]alanine could be used as a tool for investigating the role of other cellular pathways and processes, such as autophagy and DNA repair.
科学的研究の応用
N-[2-fluoro-5-(1-piperidinylsulfonyl)benzoyl]alanine has been used extensively in scientific research as a tool for investigating various cellular processes. One of the primary applications of N-[2-fluoro-5-(1-piperidinylsulfonyl)benzoyl]alanine is in the study of proteasome inhibition. N-[2-fluoro-5-(1-piperidinylsulfonyl)benzoyl]alanine has been shown to selectively inhibit the chymotrypsin-like activity of the proteasome, which is a key component of the cellular protein degradation machinery. This inhibition has been used to investigate the role of the proteasome in various cellular processes, including cell cycle regulation and apoptosis.
特性
IUPAC Name |
2-[(2-fluoro-5-piperidin-1-ylsulfonylbenzoyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O5S/c1-10(15(20)21)17-14(19)12-9-11(5-6-13(12)16)24(22,23)18-7-3-2-4-8-18/h5-6,9-10H,2-4,7-8H2,1H3,(H,17,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIEGAKZFLFSYOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Fluoro-5-piperidin-1-ylsulfonylbenzoyl)amino]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B4446982.png)
![3-[(4-benzyl-1-piperidinyl)carbonyl]-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B4446989.png)
![N~3~-[(4-chlorophenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)-beta-alaninamide](/img/structure/B4446991.png)
![6,7-dimethyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-amine](/img/structure/B4446997.png)
![N-[4-(aminocarbonyl)phenyl]-2,3,4-trifluorobenzamide](/img/structure/B4447009.png)
![1-{3-[(1,1-dimethyl-2-propen-1-yl)oxy]-2-hydroxypropyl}-2,2,6,6-tetramethyl-4-piperidinol](/img/structure/B4447021.png)

![2-[(6-methyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4447034.png)
![N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-4-methoxy-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide](/img/structure/B4447035.png)


amine dihydrochloride](/img/structure/B4447075.png)
![{[5-(2,4-dichlorophenyl)-2-furyl]methyl}(pyridin-2-ylmethyl)amine hydrochloride](/img/structure/B4447088.png)
![1-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}indoline](/img/structure/B4447094.png)